molecular formula C22H25N3O4S B4200885 4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B4200885
M. Wt: 427.5 g/mol
InChI Key: WQMOTZVUFRYPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as AMPPB and is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7).

Scientific Research Applications

AMPPB has been widely used in scientific research to study the role of 4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in various physiological and pathological conditions. This compound is a G protein-coupled receptor that is mainly expressed in the central nervous system and is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. Studies have shown that AMPPB can modulate the activity of this compound and can be used as a tool to investigate the physiological and pathological roles of this receptor.

Mechanism of Action

AMPPB acts as an antagonist of 4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide by binding to the allosteric site of the receptor. This binding results in the inhibition of the receptor activity, leading to a decrease in the release of neurotransmitters such as glutamate and GABA. The inhibition of this compound activity has been shown to have various effects on neuronal function, including the regulation of synaptic plasticity, memory formation, and anxiety-related behaviors.
Biochemical and Physiological Effects:
AMPPB has been shown to have various biochemical and physiological effects in different animal models. Studies have shown that AMPPB can improve cognitive function and memory in rodents. Additionally, AMPPB has been shown to have anxiolytic effects and can reduce anxiety-related behaviors in animal models. Furthermore, AMPPB has been shown to have neuroprotective effects and can reduce neuronal damage in various pathological conditions such as stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

AMPPB has several advantages as a tool for scientific research. It is a potent and selective antagonist of 4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. Additionally, AMPPB has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo experiments. However, there are also limitations to the use of AMPPB in lab experiments. It is a synthetic compound, which means that it may have off-target effects and may not accurately reflect the physiological effects of this compound inhibition. Additionally, the effects of AMPPB may vary depending on the experimental conditions and the animal model used.

Future Directions

There are several future directions for the use of AMPPB in scientific research. One potential direction is the investigation of the role of 4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, AMPPB could be used to study the effects of this compound inhibition on synaptic plasticity and learning and memory. Furthermore, the use of AMPPB in combination with other compounds could lead to the development of novel therapies for various neurological disorders.

properties

IUPAC Name

4-[methylsulfonyl(prop-2-enyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-3-14-25(30(2,28)29)18-12-10-17(11-13-18)21(26)23-20-9-5-4-8-19(20)22(27)24-15-6-7-16-24/h3-5,8-13H,1,6-7,14-16H2,2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMOTZVUFRYPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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